molecular formula C20H22O3 B562782 4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one CAS No. 1185236-53-6

4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one

Cat. No.: B562782
CAS No.: 1185236-53-6
M. Wt: 313.411
InChI Key: COKYISJYWLHYQF-VPYROQPTSA-N
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Description

4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one is a complex organic compound with a unique structure that includes a pyran-2-one ring and a buta-1,3-dienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one typically involves multiple steps, including the formation of the pyran-2-one ring and the attachment of the buta-1,3-dienyl side chain. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions such as palladium complexes.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.

    Pathways Involved: It may influence signaling pathways within cells, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one include other pyran-2-one derivatives and compounds with buta-1,3-dienyl side chains.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the trideuteriomethoxy group and the combination of the pyran-2-one ring with the buta-1,3-dienyl side chain. These features may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-13-10-17(23-20(21)11-13)8-6-7-9-18-14(2)12-19(22-5)16(4)15(18)3/h6-12H,1-5H3/i5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKYISJYWLHYQF-VPYROQPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)C=CC=CC2=C(C(=C(C=C2C)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C=CC=CC2=CC(=CC(=O)O2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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